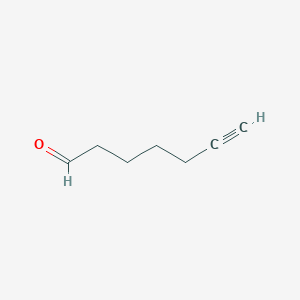

6-Heptynal

Description

Significance of Alkynals as Versatile Synthetic Intermediates

Alkynals, including 6-Heptynal, are significant in organic synthesis due to the inherent reactivity of both the alkyne and aldehyde moieties. The terminal alkyne proton is relatively acidic and can be deprotonated by strong bases to form a nucleophilic acetylide anion, capable of forming new carbon-carbon bonds through reactions with electrophiles such as alkyl halides or carbonyl compounds. organicchemistrytutor.comwikipedia.orglibretexts.org The aldehyde group, on the other hand, serves as an electrophilic center, susceptible to attack by various nucleophiles. libretexts.org This dual functionality allows alkynals to participate in a wide array of reactions, including nucleophilic additions, cyclizations, and cycloadditions.

The versatility of alkynals is further enhanced by their ability to act as precursors for other functional groups. For instance, the alkyne can be selectively reduced to a cis- or trans-alkene or fully saturated to an alkane. organicchemistrytutor.comlibretexts.org Hydration of the alkyne can lead to the formation of ketones or aldehydes depending on the reaction conditions and the position of the alkyne. organicchemistrytutor.comlibretexts.org The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol. These transformations expand the range of molecules accessible from alkynal starting materials.

Research highlights the utility of alkynals in the synthesis of diverse structures. For example, alkynals have been employed in the synthesis of α-fluoroallenoates through N-heterocyclic carbene-catalyzed fluorination reactions, yielding versatile intermediates for fluorine-containing building blocks. acs.orgacs.orgfigshare.comorganic-chemistry.org They also serve as substrates in transition metal-catalyzed reactions, such as gold(I)-catalyzed cyclizations and tandem reactions, leading to complex heterocyclic compounds like oxazoles. acs.orgnih.govrsc.org

Table 1: Representative Reactions of Alkynals in Organic Synthesis

| Reaction Type | Functional Group Involved | Example Transformation | Potential Products |

| Nucleophilic Addition | Alkyne (as acetylide) | Reaction with alkyl halide | Substituted alkynes |

| Nucleophilic Addition | Aldehyde | Reaction with nucleophiles (e.g., organometallics) | Alkyne-substituted alcohols |

| Cyclization | Both | Intramolecular reactions | Cyclic compounds with alkyne and/or aldehyde motifs |

| Hydrogenation | Alkyne | Partial or full reduction | Alkenes (cis or trans) or alkanes |

| Hydration | Alkyne | Addition of water | Ketones or aldehydes |

| Oxidation | Aldehyde | Oxidation to carboxylic acid | Alkynoic acids |

| Reductive Coupling (e.g., Ketyl) | Aldehyde and Alkyne | Intramolecular radical coupling | Cyclic alcohols |

Retrosynthetic Analysis of this compound-Derived Molecular Scaffolds

Retrosynthetic analysis involving this compound often considers the molecule as a latent source of various functionalities, allowing for the disconnection of target molecules into simpler precursors, with this compound as a key intermediate. The presence of both the terminal alkyne and the aldehyde group offers multiple potential disconnection points.

One common retrosynthetic strategy involves utilizing the nucleophilicity of the acetylide generated from the terminal alkyne. This suggests that a target molecule containing an alkyne unit adjacent to a carbon that was previously an electrophilic center could be disconnected back to this compound and an appropriate electrophile (e.g., an alkyl halide or a carbonyl compound). organicchemistrytutor.comlibretexts.org

Alternatively, the electrophilic nature of the aldehyde carbonyl in this compound can be exploited in a retrosynthetic step. This suggests that a target molecule with a carbon-carbon bond formed through nucleophilic attack on an aldehyde could be disconnected to this compound and a suitable nucleophile.

For cyclic structures derived from this compound, the retrosynthetic analysis might involve identifying bonds formed through intramolecular reactions between the alkyne and aldehyde functionalities or their transformed equivalents. For instance, a six-membered ring containing a carbon-carbon bond formed between the terminal alkyne carbon and a carbon originally part of the aldehyde could be envisioned as arising from an intramolecular cyclization of this compound or a related intermediate. Recent research has demonstrated the synthesis of six-membered rings, such as (benzylidene)cyclohexanol, from this compound through chromium-catalyzed ketyl radical coupling. rsc.orgrsc.org

Considering this compound as a building block in more complex scaffolds, retrosynthesis might also involve multi-component reactions where this compound participates alongside other reactants to form intricate structures in a single step. rsc.orgepfl.ch

Figure 1: Simplified Retrosynthetic Disconnections of this compound

Note: This is a conceptual representation of retrosynthetic disconnections.

Historical Context of Alkyne-Aldehyde Chemistry in Complex Molecule Construction

The use of alkyne and aldehyde functionalities in concert for the construction of complex molecules has a rich history in organic chemistry. Early work focused on the fundamental reactivity of these groups. The nucleophilic addition of acetylides to carbonyl compounds, known as the Favorskii reaction or acetylenic Grignard reaction depending on the reagent, was an early method for forming carbon-carbon bonds and introducing both a hydroxyl group and an alkyne into a molecule. wikipedia.org This reaction provided a foundation for building more complex structures.

The development of transition metal catalysis significantly expanded the scope of alkyne-aldehyde chemistry. Metal-catalyzed reactions, such as the Sonogashira coupling, allowed for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, enabling the synthesis of conjugated systems and complex carbon frameworks. While not directly involving an aldehyde in every case, the ability to selectively manipulate alkynes under mild conditions opened new avenues for incorporating alkyne units into molecules that might also contain aldehyde functionalities elsewhere.

More recently, the focus has shifted towards developing elegant and efficient tandem and domino reactions that capitalize on the presence of both functionalities within the same molecule or in a reaction mixture. rsc.org For example, multicomponent reactions involving aldehydes, alkynes, and other nucleophiles have become powerful tools for rapidly assembling complex molecules in a single step, minimizing the need for isolation and purification of intermediates. rsc.orgepfl.ch Gold catalysis, in particular, has emerged as a powerful tool for activating alkynes and promoting cyclization reactions with various nucleophiles, including those derived from aldehydes. acs.orgnih.govrsc.org The historical progression reflects a move from simple additions to more sophisticated catalytic strategies that enable the rapid construction of molecular complexity from readily available alkyne and aldehyde precursors.

Table 2: Historical Milestones in Alkyne-Aldehyde Chemistry (Selected Examples)

| Era | Key Reaction/Concept | Significance |

| Early 20th Century | Acetylide addition to carbonyls (Favorskii, Grignard) | Fundamental C-C bond formation, introduction of alkyne and alcohol |

| Mid-Late 20th Century | Development of selective alkyne reductions | Control over alkene geometry (cis/trans) |

| Late 20th - Early 21st Century | Transition metal catalysis (e.g., Sonogashira) | Coupling of alkynes with halides, access to conjugated systems |

| 21st Century | Tandem and multicomponent reactions, Gold catalysis | Rapid assembly of complex molecules, efficient cyclizations |

Structure

3D Structure

Properties

IUPAC Name |

hept-6-ynal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h1,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRZQOFYQKICOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463235 | |

| Record name | 6-Heptynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67100-10-1 | |

| Record name | 6-Heptynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | hept-6-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Heptynal and Its Advanced Analogues

Established Synthetic Routes to 6-Heptynal

Traditional methods for synthesizing this compound often involve the manipulation of readily available starting materials to introduce the alkyne and aldehyde functionalities in the correct positions.

Oxidation of Corresponding Alkynols

A common strategy for synthesizing aldehydes is the oxidation of primary alcohols. In the case of this compound, the corresponding alkynol is 6-heptyn-1-ol (B114416). nih.govfishersci.caguidechem.comuni.lu Oxidation of 6-heptyn-1-ol can directly yield this compound. Various oxidizing agents can be employed for this transformation. For example, pyridinium (B92312) chlorochromate (PCC) or chromium-based catalysts are typically used under controlled conditions for the oxidation of alkynols to alkynals.

Novel and Stereoselective Approaches for this compound Analogs

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for accessing alkynyl aldehydes and their derivatives, often with improved control over stereochemistry.

Catalytic Hydrogenation Methods for Alkynyl Aldehyde Precursors

Catalytic hydrogenation can be employed to selectively reduce alkyne moieties. While the complete hydrogenation of the alkyne in this compound would lead to heptanal, partial or selective hydrogenation of precursors containing a more extended alkyne system could potentially be used in the synthesis of this compound analogs or related compounds. Catalytic hydrogenation is a known method for converting alkynes to aldehydes or other reduced products, with selectivity influenced by the catalyst and conditions. acs.orgd-nb.infogoogle.com For example, the use of a Lindlar catalyst can lead to the selective reduction of a triple bond to a cis double bond, minimizing over-reduction. acs.org

Asymmetric Synthesis of Chiral this compound Derivatives

Asymmetric synthesis aims to produce chiral compounds with high enantiomeric or diastereomeric purity. While direct asymmetric synthesis of chiral this compound derivatives is not explicitly detailed in the search results, asymmetric catalytic alkynylation of aldehydes has been explored as a method to access propargylic alcohols with high enantioselectivity. nih.gov These chiral propargylic alcohols could potentially serve as precursors to chiral alkynyl aldehydes through subsequent functional group transformations. Research in asymmetric catalysis, including the use of chiral ligands and metal complexes, is ongoing to achieve stereocontrol in the synthesis of various chiral molecules. google.compageplace.dersc.org

Deuterated this compound Synthesis via N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as versatile catalysts in organic synthesis. researchgate.nettcichemicals.com NHC catalysis has been successfully applied to the synthesis of deuterated aldehydes through hydrogen-deuterium exchange reactions. google.comnih.gov A reported method describes the preparation of deuterated aldehydes, including this compound with deuterium (B1214612) incorporation at the aldehyde position (C-1), using NHC catalysts in the presence of D2O. google.com This method allows for the synthesis of site-specifically deuterated this compound under mild conditions. For example, this compound was converted to 1-deuterio-6-heptynal with 98% deuterium incorporation at position 1 using a specific NHC catalyst, NaHCO3, in a mixture of D2O and DCM at 40 °C for 12 hours, yielding the product in 64%. google.com

One-Pot Multicomponent Reactions Involving this compound

One-pot multicomponent reactions (MCRs) represent a powerful synthetic strategy, allowing for the convergent assembly of complex molecules from three or more starting materials in a single step, minimizing purification and reducing waste mdpi.comnih.gov. While MCRs are widely explored in organic chemistry, particularly for the synthesis of heterocyclic compounds mdpi.comnih.govajol.info, the specific application of this compound in such reactions, especially in a one-pot format, is an area of ongoing research.

One notable example involving an alkynal, which provides insight into the potential reactivity of this compound in one-pot sequences, is the rhodium-catalyzed tandem intramolecular hydroacylation-Michael addition. This process utilizes ω-alkynals to cyclize into cyclic enones, which subsequently undergo Michael addition with amines in a one-pot procedure lycoming.edu. Although the primary focus of this work was on the synthesis of benzothiepinones and analogous systems, it demonstrates the feasibility of integrating the reactivity of the alkyne and aldehyde functionalities within an alkynal structure in a one-pot cascade lycoming.edu. Specifically, the treatment of this compound with chromium catalysis has been shown to yield a six-membered (benzylidene)cyclohexanol derivative in 73% yield with high E-selectivity (99:1 E/Z) researchgate.net. This reaction exemplifies a one-pot approach where the aldehyde undergoes a transformation leading to a cyclic product incorporating the alkyne moiety researchgate.net.

Another study involving the diethyl acetal (B89532) of this compound highlights its use in coupling reactions followed by subsequent steps to yield dienals researchgate.net. While not explicitly a multicomponent reaction in the classical sense of simultaneously combining three or more diverse building blocks, this work demonstrates a one-pot sequence involving the alkyne functionality of a this compound derivative researchgate.net. The coupling of the diethyl acetal of this compound with 1-bromo-2-pentyne (B134421) or 1-bromo-2-octyne, followed by partial hydrogenation and hydrolysis, yielded all-cis-4,7-tridecadienal and all-cis-5,8-tetradecadienal, respectively researchgate.net.

The exploration of this compound as a reactant in true one-pot multicomponent reactions, such as Ugi or Passerini reactions where it could act as an aldehyde component, remains an active area for investigation . Designing studies to evaluate its role as a dienophile or electrophile in MCRs, varying catalysts, solvents, and stoichiometry, is crucial for understanding its potential in generating molecular complexity in a single step .

Detailed research findings on one-pot multicomponent reactions specifically utilizing this compound as a core building block are limited but the reactivity demonstrated in related one-pot sequences involving alkynals suggests potential for its broader application in MCR chemistry.

While comprehensive data tables solely focused on the yields and selectivities of this compound in various one-pot multicomponent reactions are not extensively reported in the immediately available literature, the chromium-catalyzed cyclization provides specific data:

| Reactant | Catalyst | Product | Yield | E/Z Selectivity |

| This compound | Chromium catalysis | (Benzylidene)cyclohexanol researchgate.net | 73% | 99:1 E/Z researchgate.net |

Further research is needed to fully explore the scope and limitations of this compound in diverse one-pot multicomponent reaction systems and to generate comprehensive datasets on reaction efficiency, yields, and stereochemical outcomes.

Elucidation of Reaction Mechanisms and Catalytic Transformations Involving 6 Heptynal

Ketyl Radical Generation and Coupling with Alkynes Mediated by Chromium Catalysis

Chromium catalysis has emerged as a mild and effective method for generating ketyl radicals from aliphatic aldehydes and facilitating their coupling with alkynes. This approach offers a valuable strategy for the stereoselective synthesis of E-exocyclic allyl alcohols, which are important structural motifs in various molecules. nih.govfishersci.no The reaction involving 6-heptynal under these conditions leads to the formation of six-membered ring products. nih.govnih.govnih.govfishersci.at

Mechanistic Pathways for Cr(II)-Catalyzed Radical Annulations

Mechanistic studies suggest that the Cr(II)-catalyzed ketyl radical coupling reaction is initiated by a single electron transfer (SET) process. nih.govfishersci.nonih.govnih.govfishersci.at A bipyridine-ligated Cr(II) complex acts as a reactive catalyst, transferring an electron to the aldehyde functional group of this compound, generating a transient ketyl radical intermediate. nih.govfishersci.nonih.govnih.govfishersci.at This ketyl radical then undergoes intramolecular coupling with the alkyne moiety, leading to the formation of a vinyl radical. nih.govnih.govnih.govfishersci.at Subsequently, transmetalation with a zirconium species, such as Cp2ZrCl2, occurs, producing an oxazirconiumacycle. nih.govnih.govnih.govfishersci.at The reactive Cr(II) catalyst is regenerated through reduction, often mediated by manganese, and combination with the vinyl radical via transmetalation with the zirconium species. nih.govnih.govnih.govfishersci.at This catalytic cycle enables the mild formation and coupling of ketyl radicals. nih.govfishersci.no

Influence of Metal Salts and Ligands on Stereoselectivity and Yield

The efficiency and stereoselectivity of the chromium-catalyzed ketyl radical coupling reaction are significantly influenced by the choice of metal salts and ligands. Studies have shown that CrCl2 is a more effective catalyst precursor compared to CrCl3 or Cr(acac)3, leading to higher conversions. nih.gov Other metal catalysts, including those based on Fe, Co, Ni, Cu, Au, Ag, V, Mo, W, and Ru, have demonstrated negligible efficiency under similar reaction conditions. nih.gov

Ligands play a crucial role in promoting the reactivity of the chromium catalyst and controlling the stereochemistry of the transformation. nih.govfishersci.at Bipyridine-type ligands, such as dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridyl), are particularly effective. nih.govnih.govfishersci.at The presence of a reductant, such as manganese, is also essential for the catalytic cycle; reactions conducted in the absence of manganese or with alternative reductants like zinc or magnesium result in low yields. nih.govnih.govfishersci.at The exploration of chiral ligands has also been undertaken to achieve asymmetric induction in the formation of chiral exocyclic allyl alcohols. nih.govnih.govfishersci.at While some chiral bis(oxazoline) ligands have shown promise in inducing enantioselectivity, further optimization is an area of ongoing research. nih.govnih.govfishersci.at

Application in Formation of Cyclohexanol (B46403) and Tetrahydro-2H-pyranol Derivatives

The chromium-catalyzed ketyl radical coupling reaction of this compound has been successfully applied to the synthesis of six-membered cyclic alcohol derivatives. Specifically, the treatment of this compound under these catalytic conditions yields (benzylidene)cyclohexanol derivatives. nih.govnih.govnih.govfishersci.at For instance, the reaction has been reported to deliver a six-membered (benzylidene)cyclohexanol product in 73% yield with excellent E/Z selectivity of 99:1. nih.govnih.govnih.govfishersci.at This methodology can also be extended to the formation of exocyclic tetrahydro-2H-pyranol derivatives when an oxygen atom is incorporated as a linker within the alkyne-tethered aldehyde substrate. nih.govnih.govnih.govfishersci.at The mild nature of the catalytic system allows for the tolerance of various functional groups, making it a versatile tool for the synthesis of diverse cyclic structures. nih.govfishersci.nonih.govnih.gov

Intramolecular Cyclization Reactions of this compound Derivatives

Intramolecular cyclization reactions of this compound derivatives can be initiated by various reagents and catalytic systems, leading to the formation of cyclic products.

Iodotrimethylsilane-Induced Cyclizations

While iodotrimethylsilane (B154268) is known to induce cyclization reactions in various organic substrates, including those leading to the formation of iodo-lactones and pyrrolidines fishersci.ca, specific detailed research findings on iodotrimethylsilane-induced cyclizations directly involving this compound derivatives were not prominently found in the consulted literature.

Cycloaddition Pathways Involving this compound

Cycloaddition reactions are powerful tools for constructing cyclic molecular structures. This compound can be involved in intramolecular cycloadditions where the alkyne and another reactive functional group within the same molecule react to form a ring.

Copper-Catalyzed Intramolecular [3+2] Cycloadditions

Copper-catalyzed intramolecular [3+2] cycloadditions involving terminal alkynes, often referred to as CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) or "click chemistry" type reactions when an azide (B81097) is involved, are well-established methods for forming five-membered heterocycles, specifically 1,2,3-triazoles. While the provided search results mention copper-catalyzed intramolecular [3+2] cycloaddition in the context of reactions involving aldehydes and alkynyl(isocyano)acetamides leading to macrocycles, and also reference the copper(I)-catalyzed [3+2] cycloaddition in a general sense, specific detailed research findings focusing solely on this compound undergoing a copper-catalyzed intramolecular [3+2] cycloaddition with an azide moiety within the same molecule were not extensively detailed in the immediate search results. epfl.chacs.org However, the terminal alkyne in this compound is a competent reaction partner for such cycloadditions if a suitable azide is present intramolecularly. This type of reaction typically involves a copper(I) catalyst coordinating to the alkyne and the azide, facilitating their [3+2] cycloaddition to form a triazole ring.

Transition Metal-Catalyzed Intramolecular [4+2] Cycloadditions of Dienynes

Transition metal-catalyzed intramolecular [4+2] cycloadditions of dienynes are valuable for synthesizing cyclic systems, particularly six-membered rings. These reactions often proceed under milder conditions compared to thermal Diels-Alder reactions. williams.edu While a search result discusses nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes and mentions the preparation of an aldehyde intermediate (though not explicitly this compound) that is subsequently used in a condensation to form a dienyne substrate for cycloaddition, direct examples of this compound itself acting as the dienyne component in a transition metal-catalyzed intramolecular [4+2] cycloaddition were not prominently featured. williams.edu In the context of dienynes, the molecule would need to contain both a diene and an alkyne linked in a way that allows for intramolecular reaction. If this compound were modified to incorporate a tethered diene, it could potentially participate in such transformations catalyzed by transition metals like nickel or rhodium, as indicated by the general discussion of these reactions. williams.edusnu.kr These reactions typically involve oxidative cyclization initiated by the transition metal, followed by reductive elimination to form the cyclic product.

Nucleophilic Additions and Condensation Reactions of the Aldehyde Moiety

The aldehyde functional group in this compound is highly reactive towards nucleophilic attack, a cornerstone of many organic transformations. atu.kz Nucleophilic addition to the carbonyl carbon is a fundamental reaction pathway. This can involve a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), hydride sources (e.g., sodium borohydride), alcohols, amines, and stabilized carbanions (e.g., in Wittig or Horner-Wadsworth-Emmons reactions). atu.kz

Condensation reactions involving the aldehyde moiety of this compound typically involve the reaction of the aldehyde with a compound containing a nucleophilic heteroatom (like nitrogen or oxygen) or a carbanion, often with the elimination of a small molecule like water. Examples include the formation of imines with primary amines, enamines with secondary amines, acetals or hemiacetals with alcohols, and aldol (B89426) condensation products. atu.kz

One search result mentions this compound being used in a condensation reaction with a sulfinate to yield an α,β-unsaturated ester, highlighting its participation in such transformations. acs.org Another result broadly mentions that this compound can partake in condensation reactions to yield longer-chain aldehydes or alcohols with different functional groups. aaronchem.com The aldol condensation, a classic example of a nucleophilic addition followed by dehydration, involves the reaction of an aldehyde enolate with another aldehyde molecule. atu.kz this compound, possessing α-hydrogens to the aldehyde group, can form an enolate and participate in aldol reactions, either with itself (self-condensation) or with a different aldehyde or ketone (crossed aldol condensation).

Detailed research findings on specific nucleophilic additions or condensation reactions solely focused on this compound with quantitative data (like yields or reaction conditions) were not extensively provided in the search results, beyond its use as a reactant in the synthesis of other compounds. acs.orggoogle.com However, the general reactivity principles of aldehydes apply to this compound.

Transformations and Derivatizations of 6 Heptynal for Advanced Functional Molecules

Chemoselective Functional Group Interconversions

Chemoselectivity, the preferential reaction of one functional group in the presence of others, is a cornerstone of efficient organic synthesis. 6-Heptynal, possessing two distinct reactive centers, provides an excellent platform for exploring and implementing chemoselective transformations.

One notable example of chemoselective functional group interconversion involving an alkynyl aldehyde, such as this compound, is the mild ketyl radical generation and coupling with alkynes enabled by chromium catalysis. This reaction allows for the selective reduction of the carbonyl group to a ketyl radical and subsequent coupling with an alkyne, without undesired over-reduction or side reactions involving the alkyne functionality. cenmed.comwikipedia.orgfishersci.co.uk This approach provides a valuable strategy for the formation of functionalized alcohol derivatives. cenmed.comwikipedia.org

Another significant chemoselective transformation is the deuteration of the aldehyde moiety. A method using N-heterocyclic carbene catalysts in D₂O has been reported for the chemoselective deuteration of various aldehydes, including this compound. thegoodscentscompany.com This process allows for the specific incorporation of deuterium (B1214612) at the C-1 position of the aldehyde with high efficiency, as demonstrated with this compound achieving 98% deuterium incorporation at position 1. thegoodscentscompany.com Such selective isotopic labeling is invaluable for mechanistic studies and for the synthesis of labeled compounds for various applications.

Design and Synthesis of Labeled this compound Analogues for Mechanistic Studies

The design and synthesis of labeled analogues of small molecules are essential for elucidating their mechanisms of action and identifying their biological targets. The presence of the alkyne group in this compound makes it particularly amenable to labeling strategies, especially those employing click chemistry. While direct examples of labeled this compound analogues for mechanistic studies were not extensively detailed, the methodology applied to similar alkynyl aldehydes, such as alkynyl-tagged 4-hydroxy-2-nonenal (Al-HNE), provides a strong precedent for the potential of this compound in this area. wikipedia.orgbioglyco.comthegoodscentscompany.com

Alkynyl aldehydes can be synthesized and subsequently tagged with various probes through reactions like the copper-catalyzed Huisgen 1,3-dipolar cycloaddition (click chemistry) with azide-containing labels. wikipedia.orgbioglyco.comthegoodscentscompany.com This bioorthogonal reaction is highly efficient and specific, making it suitable for labeling molecules for biological studies.

Biotinylation Strategies for Molecular Probe Development

Biotinylation is a widely used technique for labeling molecules to facilitate their detection, immobilization, or purification through high-affinity binding to streptavidin or avidin. The click chemistry reaction between an alkyne and an azide (B81097) provides a robust method for conjugating biotin (B1667282) to molecules containing an alkyne handle. wikipedia.orgbioglyco.comthegoodscentscompany.com

In the context of alkynyl aldehydes, strategies have been developed for their biotinylation using click chemistry. This involves synthesizing biotin conjugates that contain an azide or alkyne functionality. wikipedia.orgbioglyco.comthegoodscentscompany.com For instance, biotin-conjugated alkynes or azides can be reacted with molecules containing the complementary functional group. wikipedia.orgbioglyco.comthegoodscentscompany.com Studies involving alkynyl-tagged HNE (an alkynyl aldehyde) have successfully demonstrated efficient biotinylation using click chemistry with biotin-conjugated azides or alkynes. bioglyco.comthegoodscentscompany.com This allows for the subsequent affinity purification of proteins adducted by the labeled aldehyde using streptavidin-coated beads. bioglyco.comthegoodscentscompany.com This methodology is directly applicable to this compound, enabling the development of biotinylated this compound analogues as molecular probes for studying its interactions and targets.

Fluorescent and Photoaffinity Tagging Applications

Beyond biotinylation, the alkyne handle in this compound also allows for its conjugation to fluorescent and photoaffinity tags using similar click chemistry strategies. Fluorescent tags enable the visualization and detection of labeled molecules, while photoaffinity tags allow for the covalent capture of binding partners upon photoactivation.

Although specific research findings on fluorescent or photoaffinity tagging directly of this compound were not prominent in the search results, the successful application of click chemistry for biotinylation of related alkynyl aldehydes bioglyco.comthegoodscentscompany.com indicates the feasibility of such modifications. Fluorescent dyes and photoaffinity labels containing azide or alkyne groups can be synthesized or are commercially available, and their conjugation to this compound via click chemistry would follow similar procedures to those used for biotinylation. This opens avenues for using labeled this compound analogues in imaging studies, target identification through covalent cross-linking, and other mechanistic investigations. The development of fluorescent labeled strigolactone analogues using similar principles further supports the potential of this approach for diverse small molecules. wikipedia.org

Regioselective and Stereoselective Functionalizations of the Alkyne and Aldehyde Groups

The presence of two distinct functional groups in this compound, the alkyne and the aldehyde, presents opportunities for regioselective and stereoselective transformations. Controlling the site of reaction (regioselectivity) and the spatial arrangement of atoms in the product (stereoselectivity) is critical for synthesizing complex molecules with defined structures and functions.

The Cr-catalyzed ketyl radical coupling reaction with alkynes exemplifies both regioselectivity and stereoselectivity. When applied to this compound, this reaction can lead to the formation of six-membered rings, such as (benzylidene)cyclohexanol derivatives, with high E/Z selectivity. cenmed.comwikipedia.orgfishersci.co.uk This demonstrates control over the regioselectivity of the cyclization and the stereochemistry of the resulting double bond.

Intramolecular reactions involving this compound can also exhibit stereoselectivity. Studies on intramolecular cycloaddition reactions using this compound have shown the formation of diastereoisomers, indicating that the reaction pathway is influenced by stereochemical factors. fishersci.ca Similarly, investigations into the intramolecular nitrone-alkene cycloaddition of related hept-6-enoses have highlighted the impact of substituents and protecting groups on the regio- and stereochemical outcomes of cyclization reactions. fishersci.fi

Furthermore, derivatization of this compound, such as the formation of 8-Bromo-4,4-diethoxycarbonyl-6-heptynal, suggests the possibility of selectively modifying the carbon backbone while retaining the alkyne and aldehyde functionalities for further controlled reactions. fishersci.fi Stereoselective cyclization reactions have also been reported for this compound derivatives, such as the iodotrimethylsilane-induced cyclization of 7-phenyl-6-heptynal dimethyl acetal (B89532), leading to cyclized products with controlled stereochemistry. invivochem.cn These examples underscore the potential for achieving high levels of regiocontrol and stereocontrol in transformations involving the alkyne and aldehyde functionalities of this compound, enabling the synthesis of complex cyclic and acyclic structures with specific stereochemical configurations.

Applications of 6 Heptynal in the Synthesis of Complex Molecular Architectures

Building Block for Macrocyclic and Polycyclic Compounds

While the direct and extensive use of 6-heptynal specifically as a sole building block for large macrocycles or highly complex polycyclic structures is not prominently detailed in the provided search results, its inherent capacity for intramolecular reactions and its potential for integration into various synthetic pathways suggest its relevance in this domain. The synthesis of macrocyclic compounds often relies on the strategic design of precursors containing suitable functional groups that can undergo efficient cyclization reactions. The aldehyde and alkyne functionalities present in this compound offer reactive sites that can be exploited for such cyclization events, potentially in cascade or tandem reactions to form intricate ring systems. Research into the synthesis of macrocyclic and polycyclic architectures frequently involves the use of bifunctional or polyfunctional starting materials that can be manipulated to form the desired ring structures through various chemical transformations.

Precursor for Diverse Cyclic Structures (e.g., Exocyclic Allyl Alcohols, Cyclohexanol (B46403) Derivatives)

This compound has been demonstrated as a precursor for the stereoselective synthesis of diverse cyclic structures, particularly six-membered rings such as cyclohexanol derivatives. A notable application involves its use in a chromium-catalyzed reaction that facilitates mild ketyl radical generation and subsequent coupling with the alkyne moiety. This process efficiently converts this compound into six-membered (benzylidene)cyclohexanol with good yields and high E/Z selectivity. This methodology provides a valuable route for the construction of cyclic systems featuring exocyclic allyl alcohol functionalities through intramolecular radical cyclizations. The reaction conditions are compatible with a range of functional groups, highlighting the versatility of this approach for synthesizing diverse substituted cyclic alcohols.

Contribution to the Synthesis of Fragrance and Flavor Compounds

This compound is recognized for its utility as a building block in the synthesis of fragrance and flavor compounds. It can be converted into molecules that are valued in the aroma industry. For instance, related compounds like 4-heptynal have been utilized as starting materials for the preparation of significant fragrance and flavor chemicals such as cis-4-heptenal, 2,6-nonadienal, and 2,6-nonadienol. The synthesis of the fragrance compound 2,6-nonadiene nitrile can also involve 4-heptynal as a precursor. Given the structural similarity and reactive nature of this compound to 4-heptynal, it is reasonable to infer its potential or established application in analogous synthetic routes to produce related aroma chemicals. The ability of this compound to undergo various reactions allows for the creation of compounds with desirable olfactory and gustatory properties.

Computational Chemistry Approaches for 6 Heptynal Research

Density Functional Theory (DFT) Calculations for Reactivity and Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. It is particularly valuable for predicting reactivity and elucidating reaction mechanisms by calculating energies, geometries, and transition states. rsc.orgmit.educardiff.ac.ukresearchgate.netresearchgate.netresearchgate.netrsc.org

Modeling Transition States and Reaction Pathways

DFT calculations are instrumental in identifying and characterizing transition states, which represent the highest energy points along a reaction pathway. rsc.orgmit.eduresearchgate.nete-bookshelf.de By locating transition states, researchers can determine activation energies and understand the energy profile of a reaction involving 6-Heptynal. This allows for the prediction of reaction rates and the identification of preferred reaction pathways. For instance, DFT can be used to model transition states in alkyne-electrophile reactions, providing insights into the reaction coordinate and the structural changes that occur during the transformation. The ability to calculate transition state structures is crucial for understanding how chemical transformations happen and is a starting point for designing catalysts or understanding natural systems. mit.edu While calculating transition states using quantum chemistry can be time-consuming, new machine learning approaches are being developed to speed up this process. mit.edu

Analysis of Electronic Structure (HOMO/LUMO) and Molecular Descriptors

Analysis of the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about a molecule's reactivity. researchgate.netresearchgate.netkoreascience.krnih.gov The energy gap between the HOMO and LUMO (the band gap) is related to a molecule's kinetic stability and chemical reactivity. A smaller band gap often indicates higher reactivity. researchgate.netkoreascience.kr

DFT calculations can determine the shapes and energies of these frontier orbitals, revealing where electron density is concentrated and where it is likely to be donated or accepted during a reaction. researchgate.netkoreascience.krnih.gov Molecular descriptors derived from DFT calculations, such as atomic charges and Fukui functions, can further aid in predicting reactive sites within the this compound molecule. researchgate.net For example, condensed and local Fukui functions can account for the preference of cyclization between specific carbon atoms based on electronic effects. researchgate.net Tabulating computed activation energies, bond lengths, and Mulliken charges alongside experimental data can help validate computational models and provide a deeper understanding of reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules and molecular systems. nih.govnih.govfrontiersin.orgarxiv.org While specific MD studies on this compound were not extensively detailed in the search results, the general applications of MD are highly relevant. MD simulations can provide insights into the conformational landscape of this compound, exploring the various shapes the flexible molecule can adopt in different environments (e.g., in solution or in the presence of other molecules).

Furthermore, MD simulations can be used to study intermolecular interactions between this compound and other species, such as solvents, catalysts, or reactants. This is crucial for understanding solvation effects, binding events, and the influence of the molecular environment on reactivity. MD simulations, often coupled with appropriate force fields, can model these interactions at the atomic level, providing dynamic information that complements static DFT calculations. frontiersin.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies of this compound in Catalytic Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of quantum mechanics for describing the chemically reactive part of a system with the computational efficiency of molecular mechanics for the surrounding environment. nih.govrsc.org This approach is particularly well-suited for studying reactions occurring in complex environments, such as in solution, in enzymes, or within catalytic materials like Metal-Organic Frameworks (MOFs). nih.govrsc.org

For this compound reactions catalyzed by enzymes or heterogeneous catalysts, QM/MM studies can model the active site of the catalyst using QM, while the rest of the protein or material and the solvent are treated with MM. This allows for the investigation of how the catalyst influences the reaction pathway, including substrate binding, transition state stabilization, and product release. nih.govrsc.org QM/MM calculations can explore different reaction pathways and determine the activation energies within the catalytic environment, providing a more realistic picture of the reaction mechanism compared to gas-phase calculations. nih.gov Tailoring parameters for QM/MM simulations is important for accurately modeling adsorption and catalysis in such systems. rsc.org

Predictive Modeling for Optimization of Synthetic Outcomes and Selectivity

Computational chemistry, including DFT and potentially MD and QM/MM data, can be used to develop predictive models for optimizing synthetic reactions involving this compound. By correlating computational descriptors and calculated reaction parameters (e.g., activation energies, reaction energies) with experimental outcomes (e.g., yields, selectivity), researchers can build models that predict how changes in reaction conditions or reactant structure will affect the results.

Predictive modeling, such as using multivariate linear regression based on computational data, can help identify key factors that influence reaction efficiency and selectivity. researchgate.net This allows for the rational design of experiments, reducing the need for extensive trial-and-error synthesis. By predicting the favored reaction pathways and potential side reactions, computational models can guide the optimization of catalysts, solvents, temperatures, and other reaction parameters to achieve desired synthetic outcomes with this compound.

Analytical Methodologies for 6 Heptynal Characterization and Reaction Monitoring

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 6-Heptynal, as well as helping to determine its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing information about the hydrogen and carbon environments within the molecule. Both ¹H and ¹³C NMR are routinely used. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR spectra allows for the identification of different proton types and their relative numbers. For example, the characteristic aldehyde proton signal is typically observed in the downfield region (around 9-10 ppm). ¹³C NMR spectroscopy provides information about the carbon skeleton, with distinct signals for the sp-hybridized carbons of the alkyne group, the sp²-hybridized carbon of the aldehyde carbonyl, and the sp³-hybridized carbons of the aliphatic chain. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Correlation), can further aid in assigning signals and establishing connectivity between atoms, providing robust confirmation of the this compound structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain fragmentation patterns that can help confirm its structure. Electron ionization (EI) MS typically provides a molecular ion peak at m/z 110, corresponding to the molecular formula C₇H₁₀O. nih.govchemspider.com The fragmentation pattern can reveal the presence of the alkyne and aldehyde functionalities and the length of the carbon chain. High-Resolution Mass Spectrometry (HRMS) offers greater accuracy in determining the exact mass, which is crucial for confirming the molecular formula and differentiating this compound from compounds with similar nominal masses. The monoisotopic mass of this compound is reported as 110.073165 Da. chemspider.comepa.gov MS, often coupled with gas chromatography (GC-MS), is also valuable for assessing the purity of this compound and identifying potential impurities by their characteristic mass spectra. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum will show characteristic absorption bands for the aldehyde carbonyl group (C=O) typically around 1720-1740 cm⁻¹ and the terminal alkyne C≡C stretch, usually appearing as a weak to medium intensity band around 2100-2150 cm⁻¹. The presence of a terminal alkyne is also indicated by a C-H stretch absorption around 3300 cm⁻¹. These characteristic peaks confirm the presence of both the aldehyde and the alkyne functionalities in the molecule.

Chromatographic Techniques for Separation and Purity Analysis (e.g., GC, HPLC)

Chromatographic methods are indispensable for separating this compound from reaction mixtures and impurities, as well as for quantifying its amount and assessing its purity.

Gas Chromatography (GC) is commonly used for the analysis of volatile organic compounds like this compound. By separating components based on their boiling points and interactions with the stationary phase, GC can determine the number of components in a sample and their relative concentrations. Coupling GC with MS (GC-MS) allows for the identification of separated components based on their mass spectra. nih.gov

High-Performance Liquid Chromatography (HPLC) can also be applied, particularly when dealing with less volatile derivatives or reaction mixtures containing components unsuitable for GC. Different stationary phases and mobile phases can be used to achieve optimal separation. HPLC is valuable for purity analysis and for monitoring the progress of reactions involving this compound by quantifying the disappearance of the starting material and the appearance of products.

These analytical techniques, used in combination, provide a comprehensive approach to the characterization of this compound and the monitoring of its chemical transformations.

Future Research Directions and Unexplored Avenues for 6 Heptynal Chemistry

The unique bifunctional nature of 6-heptynal, possessing both a terminal alkyne and an aldehyde group, presents a versatile scaffold for a multitude of chemical transformations. While its reactivity has been explored to some extent, significant opportunities remain for future research, particularly in the realms of asymmetric catalysis, green chemistry, bio-inspired transformations, and materials science. This article delves into prospective research directions that could unlock the full potential of this valuable chemical compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.